N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine
Description
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a dimethylphenyl group, and an indole moiety, making it a subject of study in organic chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6/c1-6-24(5,23-27-28-29-30(23)22-16(2)10-9-11-17(22)3)25-15-14-19-18(4)26-21-13-8-7-12-20(19)21/h7-13,25-26H,6,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDBHFUGDITPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)NCCC3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine typically involves multiple steps, starting with the preparation of the tetrazole ring and the indole moiety. One common method involves the reaction of 2,6-dimethylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then coupled with a suitable indole derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-[1-(2,6-Dimethylphenyl)-N2,N2-diethylglycinamide], a local anesthetic with similar structural features.
Bupivacaine: N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, another local anesthetic with a related structure
Uniqueness
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine is unique due to the presence of both a tetrazole ring and an indole moiety, which are not commonly found together in similar compounds. This unique combination may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Biological Activity
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine, a compound featuring a tetrazole moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C24H30N6
- Molecular Weight : 402.535 g/mol
- Key Functional Groups : Tetrazole, indole, and ethylamine.
The presence of the tetrazole ring is significant as it is known to enhance the bioactivity of compounds through various mechanisms, including receptor binding and enzyme inhibition.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Notably, tetrazole derivatives have been shown to exhibit:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been identified as selective HDAC6 inhibitors, which play a crucial role in cancer therapy by modulating gene expression and inducing apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that analogs of the compound can exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with similar structures have shown IC50 values in the low micromolar range against leukemia and solid tumor cell lines when tested alone or in combination with other chemotherapeutics .
Structure-Activity Relationship (SAR)
Research on related tetrazole compounds has established a clear structure-activity relationship. The following observations were made:
- Selectivity : Modifications in the benzamide group significantly influenced both selectivity for HDAC6 and overall inhibitory potency. Compounds with specific substitutions demonstrated enhanced selectivity indices (SI) ranging from 11 to 173 .
Case Studies
A notable case study involved the evaluation of a series of tetrazole-based compounds for their HDAC inhibition capabilities. The findings indicated that:
- Combination Therapy : The compound augmented the effects of bortezomib, a proteasome inhibitor, indicating potential for combination therapies in treating resistant forms of cancer .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|---|
| NR-160 | HDAC6 | 0.03 - 0.12 | 11 - 173 | Potent inhibitor; enhances apoptosis with bortezomib |
| Analog A | HDAC6 | 0.07 | 34 | Moderate selectivity; effective against leukemia |
| Analog B | HDAC6 | 0.06 | 50 | High selectivity; potential for clinical use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
